

Technical Guide: Lincomycin 2,7-Dipalmitate-d62

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Lincomycin 2,7-Dipalmitate-d62*

Cat. No.: *B1152496*

[Get Quote](#)

Identity, Synthesis, and Application in Bioanalytical Quantification

Executive Summary

Lincomycin 2,7-Dipalmitate-d62 is a highly specialized, stable isotope-labeled derivative of the lincosamide antibiotic Lincomycin.[1] Characterized by the esterification of the 2-hydroxyl (sugar ring) and 7-hydroxyl (side chain) groups with perdeuterated palmitic acid (Palmitic acid-d31), this compound serves as the definitive Internal Standard (IS) for the quantification of lipophilic lincomycin esters in complex biological matrices (plasma, milk, honey) via LC-MS/MS.

Unlike hydrophilic lincomycin, the dipalmitate derivative exhibits extreme lipophilicity (), necessitating specific handling and chromatographic strategies. This guide details the chemical identity, synthesis logic, and validated analytical workflows for this compound.

Chemical Identity & Nomenclature[1][2][3][4]

Due to its status as a custom synthesis reagent for R&D, **Lincomycin 2,7-Dipalmitate-d62** does not have a formally assigned CAS number. Researchers must rely on the nomenclature of the unlabeled parent or specific vendor codes for identification.

Identification Data

| Parameter | Detail |
|-------------------------------|--|
| Chemical Name | Lincomycin 2,7-bis(perdeuteropalmitate); Methyl 6,8-dideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidiny]carbonyl]amino]-1-thio-L-threo- α -D-galacto-octopyranoside 2,7-bis(hexadecanoate-d31) |
| CAS Number (Unlabeled Parent) | NA (Lincomycin 2-Palmitate HCl is CAS 23295-14-9; Dipalmitate is unlisted) |
| CAS Number (Labeled) | NA (Referenced as "Lincomycin 2,7-Dipalmitate-d62") |
| Molecular Formula | |
| Molecular Weight | 945.74 g/mol (Calculated) |
| Exact Mass | ~945.75 Da |
| Appearance | White to Off-White Waxy Solid |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol; Insoluble in Water |

Structural Logic

The "d62" designation arises from two palmitate chains, each fully deuterated ().

- Palmitic Acid-d31:

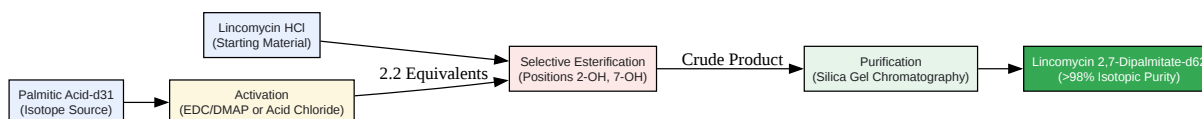
(Mass shift +31 Da per chain).

- Substitution: 2 chains \times +31 Da = +62 Da mass shift relative to the unlabeled form ().
- Impact: This +62 Da shift provides a massive mass spectral window, eliminating isotopic overlap (crosstalk) with the analyte, even at high concentrations.

Synthesis & Stable Isotope Incorporation

The synthesis follows a semi-synthetic route starting from Lincomycin Hydrochloride, utilizing high-fidelity esterification to attach the labeled fatty acids.

Synthesis Workflow (DOT Visualization)



[Click to download full resolution via product page](#)

Caption: Semi-synthetic route for d62-incorporation via selective acylation of Lincomycin.

Protocol Narrative

- **Activation:** Palmitic acid-d31 is activated to its acid chloride (using oxalyl chloride) or activated in situ using EDC/DMAP coupling agents.
- **Acylation:** Lincomycin is dissolved in dry DMF or Pyridine. The activated fatty acid (slightly >2 equivalents) is added.
- **Regioselectivity:** The 2-OH (sugar) and 7-OH (side chain) are the most reactive hydroxyls, favoring the formation of the 2,7-diester over the 3,4-positions due to steric hindrance and electronic factors.
- **Purification:** The reaction mixture is quenched and extracted into ethyl acetate. Flash column chromatography (Chloroform/Methanol gradient) isolates the dipalmitate from mono-palmitate byproducts.

Analytical Characterization & Validation

Before use as an Internal Standard, the material must pass rigorous identity checks.

Mass Spectrometry (LC-MS)[9]

- Ionization: ESI Positive Mode ().
- Parent Ion:
- Isotopic Purity: The contribution of d0 (unlabeled) material must be <0.5% to prevent interference with the analyte quantification.

Nuclear Magnetic Resonance (NMR)

- ¹H-NMR: The spectrum will show the characteristic Lincomycin backbone (N-methyl, S-methyl, propyl chain) but will notably lack the intense alkyl signals typically seen for palmitate chains (ppm, methylene envelope), as these are deuterated and NMR silent. This "disappearance" confirms high deuterium incorporation.

Application Protocol: LC-MS/MS Quantification

This compound is the gold standard IS for measuring Lincomycin Dipalmitate in lipophilic matrices.

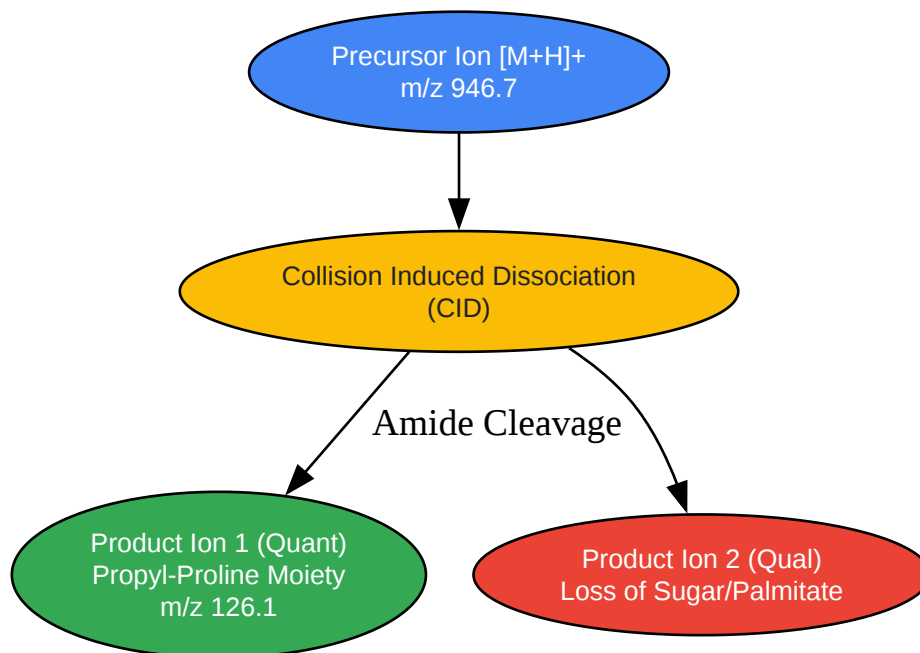
Chromatographic Conditions

Due to the high lipophilicity (

), standard C18 methods for Lincomycin (polar) will fail (infinite retention).

- Column: C8 or C4 bonded phase, or a wide-pore C18 (e.g., Agilent Zorbax SB-C8).
- Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
- Mobile Phase B: Methanol/Isopropanol (50:50) + 0.1% Formic Acid.
- Gradient: Start at 80% B, ramp to 100% B.

MRM Transition Strategy (DOT Visualization)



[Click to download full resolution via product page](#)

Caption: Fragmentation pathway for MRM transition selection. Note: The 126.1 ion is unlabeled.

Critical Note on Transitions

The primary fragment for Lincomycin derivatives is the N-methyl-4-propylpyrrolidine moiety (126.1).

- Analyte (Unlabeled):
- IS (d62-Labeled):
- Mechanism: The label is located on the palmitate chains attached to the sugar/side-chain. The pyrrolidine ring is unlabeled in both species.
- Selectivity: Specificity is achieved via the Precursor Ion. The huge mass difference (883 vs 946) ensures zero crosstalk in the Q1 quadrupole.

Handling & Stability

- Storage:

under inert atmosphere (Argon/Nitrogen).
- Solubility for Stock: Dissolve in 100% Methanol or DMSO. Do not attempt to dissolve in aqueous buffers.
- Stability: Deuterium-carbon bonds are stable. However, the ester linkages are susceptible to hydrolysis. Avoid alkaline conditions (pH > 8) during extraction or storage, as this will strip the palmitate chains, reverting the IS back to Lincomycin.

References

- Morozowich, W. et al. (1973).[2] "Synthesis and Bioavailability of Lincomycin Esters." Journal of Pharmaceutical Sciences, 62(7), 1102-1105.
- Spížek, J. & Řezanka, T. (2017).[3] "Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications." [3] Biochemical Pharmacology, 133, 20-28.[3]
- US FDA. (2020). "LC-MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains." Laboratory Information Bulletin, 4627.
- ClearSynth. (n.d.). "7-Epi-**lincomycin 2,7-Dipalmitate-d62** Product Data." ClearSynth Catalog, CS-T-96577. [2]
- Toronto Research Chemicals. (n.d.). "Lincomycin Derivatives and Impurities." [2][4][5] TRC Catalog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. pharmaffiliates.com \[pharmaffiliates.com\]](https://pharmaffiliates.com)
- [2. clearsynth.com \[clearsynth.com\]](https://clearsynth.com)
- [3. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [4. pharmaffiliates.com \[pharmaffiliates.com\]](https://pharmaffiliates.com)
- [5. mdpi.com \[mdpi.com\]](https://mdpi.com)
- To cite this document: BenchChem. [Technical Guide: Lincomycin 2,7-Dipalmitate-d62]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1152496/docs#technical-guide-lincomycin-2-7-dipalmitate-d62\]](https://www.benchchem.com/product/b1152496/docs#technical-guide-lincomycin-2-7-dipalmitate-d62)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check